5-bromo-1-(1-cyclobutylpiperidin-4-yl)-2,3-dihydro-1H-indole
Description
Properties
IUPAC Name |
5-bromo-1-(1-cyclobutylpiperidin-4-yl)-2,3-dihydroindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrN2/c18-14-4-5-17-13(12-14)6-11-20(17)16-7-9-19(10-8-16)15-2-1-3-15/h4-5,12,15-16H,1-3,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSSDMRZNHDSQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCC(CC2)N3CCC4=C3C=CC(=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701178710 | |
| Record name | 1H-Indole, 5-bromo-1-(1-cyclobutyl-4-piperidinyl)-2,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701178710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1616500-64-1 | |
| Record name | 1H-Indole, 5-bromo-1-(1-cyclobutyl-4-piperidinyl)-2,3-dihydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1616500-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole, 5-bromo-1-(1-cyclobutyl-4-piperidinyl)-2,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701178710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Overview
5-Bromoindole is a critical intermediate for the synthesis of the target compound. It is typically prepared via a three-step synthetic route starting from indole, involving sulfonation, acetylation, and bromination steps. This route is advantageous due to mild reaction conditions, high purity, and scalability.
Detailed Three-Step Synthesis of 5-Bromoindole
| Step | Reaction | Reagents & Conditions | Key Notes | Yield & Purity |
|---|---|---|---|---|
| 1. Synthesis of 2-sodium sulfonate-indole (Intermediate I) | Indole + Sodium/potassium bisulfite in alcoholic solvent | Indole dissolved in alcohol (methanol, ethanol, propanol, butanol, or isopropanol); sodium bisulfite or potassium bisulfite aqueous solution added dropwise at 20-30°C; reaction time 15-20 h | Use of alcoholic solvents facilitates mother liquor recycling and reduces environmental impact; dropwise addition avoids solid precipitation | ~12-14 g intermediate from 7.2 g indole (example scale) |
| 2. Synthesis of 2-sodium sulfonate-1-acetylindole (Intermediate II) | Intermediate I + Acetic anhydride, followed by ester or benzene solvent addition | Mix Intermediate I with acetic anhydride (3.6-5 eq by weight), heat to 68-75°C for 2-3 h, then add ester (ethyl acetate, ethyl propionate) or benzene solvent (0.8-3 eq by weight) for 0.5-1 h | Ester/benzene addition lowers viscosity, reduces acetic anhydride use, improves filtration | ~5.4-5.5 g intermediate from 6 g Intermediate I |
| 3. Synthesis of 5-bromoindole | Intermediate II + Bromine in water, followed by bisulfite and base treatment | Dissolve Intermediate II in water (8-12 eq by weight), add bromine dropwise at 0-5°C over 0.5-1 h, react 1-3 h, warm to room temperature and react further 1-2 h; add sodium/potassium bisulfite aqueous solution (3-6 eq) for 10-30 min; add NaOH or KOH aqueous solution (1-3 eq) and reflux 12-18 h; cool, crystallize, filter, wash, dry | Bromine amount affects purity and yield; more bromine increases purity but lowers yield; controlled dropwise addition critical | ~3.0 g product from 4.8 g Intermediate II; purity >99% |
Representative Experimental Data (Example 1)
- Indole (7.2 g) dissolved in ethanol (80 mL)
- Sodium bisulfite (27% w/w, 52 g) added dropwise over 1.5 h at 28°C, reacted 18 h
- Intermediate I isolated (13.2 g, light blue solid)
- Intermediate I (6 g) acetylated with acetic anhydride (23 g) at 70°C for 2.5 h, then ethyl acetate (8 g) added, reacted 30 min
- Intermediate II isolated (5.5 g, white powder)
- Intermediate II (4.8 g) dissolved in water (44 g), bromine (5.9 g) added dropwise at 0°C over 1 h, reacted 1 h
- Reaction warmed to room temp, reacted 1 h, sodium bisulfite solution (5.4%, 22 g) added, reacted 12 min
- NaOH (50%, 6 g) added, refluxed 15 h
- Product 5-bromoindole isolated (2.96 g, white needle crystals, purity 99.2%).
Functionalization to 5-Bromo-1-(1-cyclobutylpiperidin-4-yl)-2,3-dihydro-1H-indole
Synthetic Strategy
- Step 1: Preparation of 5-bromoindole (as above).
- Step 2: Synthesis or procurement of 1-cyclobutylpiperidin-4-yl intermediate or its reactive derivative (e.g., halide or tosylate).
- Step 3: N-alkylation or coupling of 5-bromoindole with the piperidine derivative under basic conditions or via palladium-catalyzed cross-coupling.
Literature and Patent Insights
- Patent CA2812970A1 describes heterocyclyl compounds with piperidinyl substitutions at indole nitrogen and related ring systems, indicating palladium-catalyzed coupling and nucleophilic substitution as viable methods.
- Typical catalysts include Pd(PPh3)4 or Pd2(dba)3 with bases such as potassium carbonate or cesium carbonate in solvents like 1,4-dioxane or DMF.
- Reaction conditions often involve inert atmosphere, elevated temperatures (80-150°C), and microwave irradiation to improve yields.
Summary Table of Preparation Methods
Research Findings and Notes
- The three-step method for 5-bromoindole synthesis is environmentally friendly, reduces solvent and reagent consumption, and allows mother liquor recycling, lowering production costs and pollution.
- Bromine addition rate and quantity critically affect product purity and yield; slow dropwise addition is essential.
- The use of alcoholic solvents and esters/benzene solvents in intermediate steps improves process handling and filtration.
- Coupling of the indole nitrogen with the cyclobutylpiperidinyl moiety is best achieved under palladium catalysis with appropriate ligands and bases, under inert atmosphere to avoid side reactions.
- Purification typically involves filtration, washing, drying, and chromatographic techniques to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-1-(1-cyclobutylpiperidin-4-yl)-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form dihydroindole derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide, potassium thiolate in ethanol.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Dihydroindole derivatives.
Substitution: Azidoindole, thioindole derivatives.
Scientific Research Applications
5-bromo-1-(1-cyclobutylpiperidin-4-yl)-2,3-dihydro-1H-indole is a synthetic organic compound belonging to the class of indole derivatives. Indole derivatives are recognized for their diverse biological activities and are commonly used in medicinal chemistry for pharmaceutical development.
Scientific Research Applications
This compound has a variety of applications in scientific research:
- Chemistry It serves as a building block for synthesizing more complex indole derivatives with potential biological activities.
- Biology It is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its binding affinity and specificity.
- Medicine It is investigated for potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
- Industry It is utilized in the development of novel materials, such as organic semiconductors and dyes, due to its unique electronic properties.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Anti-inflammatory Effects : Researchers demonstrated that this compound significantly reduced levels of TNF-alpha in vitro, suggesting its potential in treating autoimmune conditions.
- Anticancer Research : A study showed that treatment with this compound led to a dose-dependent decrease in cell viability in various cancer cell lines, indicating its potential as an anticancer agent.
- Antimicrobial Testing : In vitro antimicrobial testing revealed that this compound exhibited inhibitory effects against a panel of bacterial and fungal strains, highlighting its potential as a broad-spectrum antimicrobial agent.
Mechanism of Action
The mechanism of action of 5-bromo-1-(1-cyclobutylpiperidin-4-yl)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclobutylpiperidinyl group play crucial roles in modulating the compound’s binding affinity and selectivity. The compound may exert its effects through various pathways, including inhibition of enzyme activity, modulation of receptor signaling, and disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and synthetic attributes of 5-bromo-1-(1-cyclobutylpiperidin-4-yl)-2,3-dihydro-1H-indole can be contextualized by comparing it to related brominated indoles and aryl-substituted compounds. Key comparisons include:
Structural and Functional Group Comparisons
- Positional Isomerism : Unlike the target compound (substituent at position 1), 5-bromo-3-substituted indoles (e.g., ) demonstrate how substituent placement affects reactivity and properties. Position 1 substitution in dihydroindoles may enhance steric shielding of the indole nitrogen, influencing binding interactions .
Spectroscopic and Computational Comparisons
- NMR Trends: In , $^1$H-NMR shifts for 5-bromo-1-arylpentanones (e.g., δ 1.2–2.5 ppm for alkyl groups) reflect substituent electronic effects. For indole derivatives (e.g., ), aromatic protons near bromine or triazole groups exhibit downfield shifts (δ 7.0–8.5 ppm), suggesting similar deshielding in the target compound’s indole core .
- Graph-Based Similarity Analysis : Structural comparison methods () indicate that the cyclobutylpiperidinyl group introduces unique graph features (e.g., fused rings, heteroatoms) that reduce similarity scores compared to simpler substituents (e.g., acetyl or aryl groups). This complexity may necessitate advanced algorithms for meaningful biochemical comparisons .
Data Tables
Table 1: Comparison of Brominated Compounds
*Yield estimated from analogous reactions in .
Table 2: Structural Similarity Metrics
Key Research Findings
Synthetic Challenges: Bulky substituents (e.g., cyclobutylpiperidinyl) may reduce yields compared to smaller groups (e.g., acetyl), as seen in arylpentanone syntheses .
Spectroscopic Predictions : Downfield shifts in the indole aromatic region (δ 7.0–8.5 ppm) and piperidinyl protons (δ 3.5–4.5 ppm) are anticipated based on analogous compounds .
Biological Activity
5-bromo-1-(1-cyclobutylpiperidin-4-yl)-2,3-dihydro-1H-indole is a synthetic organic compound classified as an indole derivative. It exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a bromine atom and a cyclobutylpiperidine moiety, contributing to its potential therapeutic effects.
- Molecular Formula : C17H23BrN2
- Molecular Weight : 335.3 g/mol
- CAS Number : 1616500-64-1
Synthesis
The synthesis of this compound typically involves several key steps:
- Bromination : The indole ring is brominated at the 5-position using brominating agents like N-bromosuccinimide (NBS).
- Formation of Cyclobutylpiperidine : This moiety is synthesized through cyclization and amination reactions.
- Coupling Reaction : The final product is obtained via a palladium-catalyzed cross-coupling reaction between the brominated indole and the cyclobutylpiperidine derivative.
The biological activity of this compound is attributed to its interaction with various biological macromolecules, including enzymes and receptors. The presence of the bromine atom and cyclobutylpiperidinyl group enhances its binding affinity and selectivity for specific targets. This compound may exert its effects through:
- Inhibition of enzyme activity
- Modulation of receptor signaling pathways
- Disruption of cellular processes
Pharmacological Effects
Research indicates that this compound has potential therapeutic effects in several areas:
- Anti-inflammatory Activity : Studies suggest that it may inhibit pro-inflammatory cytokines, providing a basis for its use in treating inflammatory diseases.
- Anticancer Properties : Preliminary studies have shown that it can induce apoptosis in cancer cells, making it a candidate for cancer therapy.
- Antimicrobial Activity : The compound exhibits activity against certain bacterial strains, indicating its potential as an antimicrobial agent .
Comparative Analysis with Similar Compounds
A comparison with similar compounds highlights the unique properties of this compound:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 5-bromo-1-(1-cyclohexylpiperidin-4-yl)-2,3-dihydro-1H-indole | Structure | Moderate anti-inflammatory |
| 5-chloro-1-(1-cyclobutylpiperidin-4-yl)-2,3-dihydro-1H-indole | Structure | Lower anticancer efficacy |
| 5-bromo-1-(1-cyclobutylpiperidin-4-yl)-1H-indole | Structure | Similar binding affinity but reduced selectivity |
This table illustrates how the bromine substitution and cyclobutylpiperidine group contribute to the distinct biological activities of this compound compared to its analogs.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Study on Anti-inflammatory Effects :
- Researchers demonstrated that this compound significantly reduced levels of TNF-alpha in vitro, suggesting its potential in treating autoimmune conditions.
-
Anticancer Research :
- A study showed that treatment with this compound led to a dose-dependent decrease in cell viability in various cancer cell lines, indicating its potential as an anticancer agent.
- Antimicrobial Testing :
Q & A
Q. What are the common synthetic routes for 5-bromo-1-(1-cyclobutylpiperidin-4-yl)-2,3-dihydro-1H-indole, and what reaction conditions are optimal?
- Methodological Answer : A typical approach involves multi-step synthesis starting with a brominated indole scaffold. For example:
- Step 1 : Functionalization of the indole core via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF mixed solvents (2:1 v/v) at room temperature for 12 hours, as demonstrated for analogous indole derivatives .
- Step 2 : Introduction of the cyclobutylpiperidinyl moiety via Mannich-type reactions using formaldehyde and glacial acetic acid as a catalyst, as seen in structurally related compounds .
- Key Conditions : Use of CuI (10 mol%) as a catalyst for CuAAC and inert atmosphere (N₂) to prevent oxidation.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral data should researchers expect?
- Methodological Answer :
- 1H/13C NMR : Expect aromatic protons in the δ 7.0–7.3 ppm range (e.g., H4, H7, H2) and aliphatic protons (cyclobutylpiperidinyl) at δ 1.3–3.6 ppm. For example, piperidinyl protons may split into multiplets (e.g., δ 2.38 ppm for H2' and δ 1.56 ppm for H3') .
- HRMS : Molecular ion peaks (e.g., [M+H]+) should match the calculated mass (exact mass depends on substituents; ±0.001 Da tolerance) .
- 19F NMR (if fluorinated analogs are synthesized): Peaks near δ -114 ppm, as observed in fluorophenyl derivatives .
Q. What purification methods are effective for isolating this compound post-synthesis?
- Methodological Answer :
- Flash Column Chromatography : Use gradients of ethyl acetate/hexane (e.g., 70:30 v/v) to elute the product, achieving Rf ≈ 0.3 .
- Precipitation : For polar impurities, water precipitation followed by filtration yields high-purity solids .
Advanced Research Questions
Q. How can researchers optimize reaction yields when introducing the cyclobutylpiperidinyl group?
- Methodological Answer :
- Solvent Optimization : Replace traditional solvents (e.g., DCM) with PEG-400/DMF mixtures to enhance solubility and reduce side reactions .
- Catalyst Screening : Test alternative catalysts (e.g., Pd/C for cross-couplings) if CuAAC yields are low.
- Temperature Control : Maintain reactions at ≤90°C to avoid decomposition, as seen in thermally sensitive indole derivatives .
Q. How should discrepancies between expected and observed spectral data (e.g., NMR splitting patterns) be resolved?
- Methodological Answer :
- Dynamic NMR Analysis : For unexpected splitting, perform variable-temperature NMR to detect conformational exchange (e.g., restricted rotation in cyclobutyl groups) .
- Crystallographic Validation : Use single-crystal X-ray diffraction (SHELXL-2018) to resolve ambiguities. Refinement with SHELX software can clarify bond angles and torsional strain .
Q. What computational methods aid in predicting the compound's reactivity or interaction with biological targets?
- Methodological Answer :
- Docking Studies : Employ AutoDock Vina or Schrödinger Suite to model binding to α1A-adrenoceptors, leveraging structural analogs (e.g., sertindole derivatives) as templates .
- DFT Calculations : Use Gaussian09 to predict electronic properties (e.g., HOMO-LUMO gaps) and regioselectivity in electrophilic substitutions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
